13-Ethoxy-13-oxotridecanoic acid
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Overview
Description
13-Ethoxy-13-oxotridecanoic acid is an organic compound with the molecular formula C15H28O4 and a molecular weight of 272.385 g/mol . This compound is characterized by the presence of an ethoxy group and a keto group on a tridecanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-ethoxy-13-oxotridecanoic acid typically involves the esterification of tridecanoic acid followed by oxidation. One common method includes the reaction of tridecanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. This ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 13-Ethoxy-13-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 13-ethoxy-13-hydroxytridecanoic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 13-ethoxy-13-hydroxytridecanoic acid.
Substitution: Various alkoxy or functional group-substituted tridecanoic acids.
Scientific Research Applications
13-Ethoxy-13-oxotridecanoic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 13-ethoxy-13-oxotridecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
13-oxotridecanoic acid: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
13-ethoxy-13-hydroxytridecanoic acid: Formed by the reduction of the keto group, exhibiting different chemical properties.
13-ethoxy-13-oxotetradecanoic acid: Contains an additional carbon in the chain, affecting its physical and chemical properties.
Uniqueness: 13-Ethoxy-13-oxotridecanoic acid is unique due to the presence of both an ethoxy and a keto group on the tridecanoic acid backbone. This combination of functional groups imparts distinct reactivity and versatility in chemical reactions, making it valuable for various research applications .
Properties
IUPAC Name |
13-ethoxy-13-oxotridecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-2-19-15(18)13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHQYQAUPTUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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